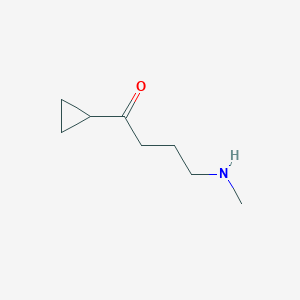
2-(Trifluoromethyl)quinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinolin-3-ol typically involves metal-catalyzed cross-coupling reactions. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction yields the desired compound in moderate to good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and cost-efficiency. The use of green solvents and sustainable practices is also being explored to minimize environmental impact .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)quinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their applicability in different fields .
科学研究应用
2-(Trifluoromethyl)quinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Exhibits potential as an enzyme inhibitor and has shown antibacterial and antiviral activities.
Industry: Utilized in the development of liquid crystals and as a component in agrochemicals.
作用机制
The mechanism of action of 2-(Trifluoromethyl)quinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Mefloquine: Used as an antimalarial drug.
Brequinar: An antineoplastic drug with applications in transplantation medicine.
Uniqueness: 2-(Trifluoromethyl)quinolin-3-ol stands out due to its unique trifluoromethyl group, which imparts enhanced biological activity and chemical stability compared to other quinoline derivatives. This makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)quinolin-3-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-8(15)5-6-3-1-2-4-7(6)14-9/h1-5,15H |
InChI 键 |
OICWKSBICCSHLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)




![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)




